9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)-

Description

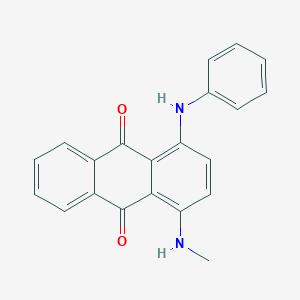

9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- (CAS RN 12769-16-3), also known as Solvent Blue 19 or C.I. 61515, is an anthraquinone derivative with a molecular formula of C₂₁H₁₆N₂O₂ and a molecular weight of 328.36 g/mol. The compound features a methylamino group (-NHCH₃) at position 1 and a phenylamino group (-NHC₆H₅) at position 4 of the anthraquinone backbone. This structure confers distinct electronic and optical properties, making it valuable as a nonionic dye in industrial applications, including textiles and microscopy . Its synthesis typically involves nucleophilic substitution reactions, where bromine atoms in 1-amino-4-bromoanthraquinone precursors are replaced by amine groups .

Properties

IUPAC Name |

1-anilino-4-(methylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2/c1-22-16-11-12-17(23-13-7-3-2-4-8-13)19-18(16)20(24)14-9-5-6-10-15(14)21(19)25/h2-12,22-23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBNRFCUTVWHQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=C(C=C1)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062897 | |

| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3179-96-2 | |

| Record name | 1-(Methylamino)-4-(phenylamino)-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3179-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methylamino)-4-(phenylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of Oracet Blue is microRNA. MicroRNAs are small non-coding RNAs that play crucial roles in the regulation of gene expression. They are considered reliable and specific biomarkers for the detection, status monitoring, and population screening of diseases.

Mode of Action

Oracet Blue acts as an intercalative electroactive label for microRNA electrochemical biosensing. The role of Oracet Blue is to transduce the electrochemical signal upon the hybridization of the single-strand probe to the target microRNA.

Biochemical Pathways

The biochemical pathway affected by Oracet Blue involves the interaction between the compound and microRNA. The compound intercalates into the microRNA, leading to changes in the electrochemical properties of the system. This change is then detected and used to quantify the amount of microRNA present.

Pharmacokinetics

Given its use in biosensing systems, it is likely that the compound has properties that allow it to interact effectively with microrna and produce a detectable change in electrochemical properties.

Result of Action

The result of Oracet Blue’s action is the detection and quantification of microRNA. The compound can detect target microRNAs from 50 pM to 15 nM with a detection limit of 13.5 pM. The biosensor clearly discriminates the target microRNA from a single base mismatch and non-complementary target oligonucleotides, ensuring high selectivity and specificity.

Action Environment

The action of Oracet Blue can be influenced by environmental factors. It is likely that factors such as temperature, pH, and the presence of other compounds could potentially affect the interaction between Oracet Blue and microRNA, and thus the efficacy of the biosensing system.

Biochemical Analysis

Biochemical Properties

Oracet Blue has been evaluated as an intercalative electroactive label for miRNA electrochemical biosensing. It interacts with a thiolated single strand capture probe on an Au electrode, playing a role in electrochemical signal transduction upon hybridization of the probe to the target miRNA.

Cellular Effects

The application of Oracet Blue in biosensing systems has shown promising results in the detection of microRNA, a novel biomarker for disease detection and monitoring. The compound’s interaction with miRNA can influence cell function, potentially impacting cell signaling pathways and gene expression.

Molecular Mechanism

Oracet Blue exerts its effects at the molecular level through its role as an intercalative electroactive label for miRNA electrochemical biosensing. It binds to the single-strand capture probe, facilitating the transduction of an electrochemical signal upon the probe’s hybridization with the target miRNA.

Temporal Effects in Laboratory Settings

The effects of Oracet Blue have been studied over time in laboratory settings. Under optimized conditions, target miRNAs can be detected from 50 pM to 15 nM with a detection limit of 13.5 pM

Biological Activity

9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- (also known as C21H16N2O2) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and toxicology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and toxicity profiles.

Chemical Structure and Properties

The molecular structure of 9,10-anthracenedione derivatives typically includes an anthracene core with various substituents that influence their biological activity. The specific compound under discussion features a methylamino group and a phenylamino group at the 1 and 4 positions, respectively.

Table 1: Basic Properties of 9,10-Anthracenedione Derivatives

| Property | Value |

|---|---|

| Molecular Formula | C21H16N2O2 |

| Molecular Weight | 328.36 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Several studies have demonstrated that anthracenedione derivatives exhibit potent anticancer properties. For instance, compounds similar to 9,10-anthracenedione have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as topoisomerase inhibition and induction of apoptosis.

- Mechanism of Action : Anthracenediones are believed to intercalate into DNA, disrupting replication and transcription processes. This action is crucial in their anticancer efficacy, particularly against solid tumors.

- Case Study : A study focusing on a series of synthesized anthracene derivatives indicated that those with alkylamino groups at the 1- and 4- positions displayed significant cytotoxicity against human cancer cell lines, suggesting that the presence of these substituents enhances their biological activity .

Toxicity Profile

While the anticancer potential is promising, the toxicity associated with anthracenediones cannot be overlooked. Research indicates that exposure to these compounds can lead to various toxicological effects.

- Acute Toxicity : In animal studies, high doses of anthracenedione derivatives have resulted in adverse effects such as hepatotoxicity and carcinogenicity. For example, long-term oral administration in rodent models showed an increased incidence of liver tumors .

- Metabolic Pathways : The metabolism of these compounds often involves cytochrome P450 enzymes leading to reactive metabolites capable of binding DNA. This metabolic activation is critical for both their therapeutic effects and toxicity .

Synthesis and Evaluation

Recent studies have focused on synthesizing novel derivatives of anthracenediones to enhance their anticancer activity while reducing cardiotoxicity. Computational modeling has been employed to predict the biological activity based on structural characteristics.

- Computational Studies : The AMI method was used to optimize structures and predict biological activity based on ionization potentials and substituent effects .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer Activity | Potent against various cancer cell lines |

| Mechanism | DNA intercalation; topoisomerase inhibition |

| Toxicity | Hepatotoxicity; potential carcinogenic effects |

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- is in the field of analytical chemistry , particularly through High-Performance Liquid Chromatography (HPLC). The compound can be effectively separated using a Newcrom R1 HPLC column under reverse-phase conditions.

- Mobile Phase Composition : Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for Mass-Spec compatibility).

- Column Specifications : The Newcrom R1 column has low silanol activity and is suitable for both preparative separation and pharmacokinetics studies .

Dyes and Pigments

9,10-Anthracenedione derivatives are extensively used as dyes due to their vibrant colors and stability. These compounds are incorporated into various materials including textiles and plastics.

- Dye Characteristics : The anthraquinone structure imparts excellent lightfastness and heat stability, making these dyes suitable for high-performance applications .

Case Study 1: Separation Techniques

A study highlighted the effectiveness of using HPLC to isolate impurities in the synthesis of pharmaceutical compounds involving 9,10-Anthracenedione derivatives. This method demonstrated scalability and reliability in achieving high purity levels necessary for drug formulation .

Case Study 2: Toxicological Assessments

The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) conducted assessments on anthraquinone-based dyes, including those derived from 9,10-Anthracenedione. The findings suggested that while these compounds have diverse applications, their toxicological profiles require careful evaluation. The report emphasized the need for further studies to understand the health impacts of prolonged exposure to these chemicals .

Summary of Applications

| Application Area | Description |

|---|---|

| Analytical Chemistry | Used in HPLC for separation and analysis of pharmaceutical compounds |

| Material Science | Employed as dyes in textiles and plastics due to stability and colorfastness |

| Toxicological Research | Assessed for human health impacts; requires further investigation |

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural Modifications and Substituent Effects

The biological, optical, and physicochemical properties of anthraquinones are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Solubility: The 1,4-bis(methylamino) derivative (CAS 2475-44-7) exhibits higher aqueous solubility than the phenylamino-substituted compound due to reduced hydrophobicity .

- Polar Surface Area (PSA) : The target compound has a PSA of 84.22 Ų, indicating moderate polarity, whereas Disperse Blue 3 (PSA ~93 Ų) is more polar due to its hydroxyethyl group .

Research Findings and Trends

- Electronic Effects : Chloro-substituted analogs (e.g., CAS 54946-79-1) exhibit redshifted absorption spectra due to electron-withdrawing effects, advantageous for photodynamic therapies .

Preparation Methods

Bromination of 1-Methylaminoanthraquinone

A patented method (CN111138305A) describes the bromination of 1-methylaminoanthraquinone using hydrogen peroxide (H₂O₂) and hydrogen bromide (HBr) in dichloroethane. This approach generates 1-methylamino-4-bromoanthraquinone, a key intermediate, via in situ bromine formation:

Reaction Conditions :

Table 1: Bromination Reaction Parameters

| Parameter | Value |

|---|---|

| Substrate | 1-Methylaminoanthraquinone |

| Brominating Agent | H₂O₂/HBr |

| Solvent | 1,2-Dichloroethane |

| Temperature Range | 10°C (initial) → 30°C (final) |

| Reaction Time | 3 hours total |

| Yield | 90% |

This method minimizes polybromination by controlling bromine stoichiometry, achieving high regioselectivity at the 4-position.

Phenylamination of Brominated Intermediate

The 4-bromo intermediate undergoes nucleophilic substitution with phenylamine (aniline). While specific details are limited in the provided sources, analogous reactions for anthraquinone derivatives suggest the following conditions:

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Base : Lithium diisopropylamide (LDA) or potassium carbonate

-

Temperature : Reflux (60–80°C)

-

Time : 12–24 hours

The phenylamino group replaces the bromine atom, yielding the target compound. Purification typically involves column chromatography or recrystallization.

Alternative Pathways and Modifications

Solvent and Catalyst Optimization

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve amine nucleophilicity, while chlorinated solvents (e.g., dichloroethane) enhance halogenation rates.

-

Catalysts : FeCl₃ facilitates electrophilic substitution, whereas palladium complexes could enable cross-coupling for advanced derivatives.

Comparative Analysis of Methods

Table 2: Method Efficiency and Scalability

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Bromination-Amination | High regioselectivity, scalable | Requires toxic HBr/H₂O₂ | 90% |

| Direct Amination | Fewer steps | Moderate yields, side reactions | ~60%* |

| Microwave-Assisted | Rapid | Untested for this compound | N/A |

*Estimated based on analogous reactions.

Critical Reaction Parameters

-

Temperature Control : Excessive heat during bromination promotes di-substitution, while low temperatures slow amination kinetics.

-

Solvent Choice : Dichloroethane increases bromination rates compared to methanol, reducing reaction time from 11 hours to 3 hours.

-

Purification : Rotary evaporation and hot-water pulping effectively isolate the product while removing unreacted amines.

Industrial and Research Applications

The compound’s synthesis supports applications in:

Q & A

Q. What synthetic methodologies are most effective for preparing 9,10-Anthracenedione derivatives with amino and phenylamino substituents?

Synthesis of such derivatives typically involves functionalization of the anthracenedione core via nucleophilic substitution or coupling reactions. For example:

- Amination : React 9,10-anthraquinone with methylamine or phenylamine derivatives under controlled conditions (e.g., reflux in THF with LDA as a base) to introduce methylamino and phenylamino groups .

- Microwave-assisted synthesis : Accelerate reaction kinetics by using microwave irradiation, as demonstrated in analogous anthraquinone systems (e.g., 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine synthesis) .

- Intermediate isolation : Purify intermediates via column chromatography and confirm structures using NMR (¹H/¹³C) and FT-IR spectroscopy .

Q. How can spectroscopic techniques resolve structural ambiguities in substituted anthracenediones?

- NMR spectroscopy : Use DEPT-135 and 2D-COSY to distinguish between aromatic protons and amino/alkyl substituents. For example, coupling patterns in ¹H NMR can differentiate methylamino (-NHCH₃) and phenylamino (-NHC₆H₅) groups .

- UV-Vis spectroscopy : Compare absorption maxima (λmax) with known anthraquinone derivatives to infer electronic effects of substituents. For instance, amino groups typically redshift absorption due to enhanced π-conjugation .

- Mass spectrometry : High-resolution ESI-MS can confirm molecular weight and fragmentation pathways, critical for validating synthetic products .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in reaction yields for anthracenedione functionalization?

- Steric hindrance : Bulky substituents (e.g., phenylamino groups) may reduce yields in electrophilic substitution due to restricted access to reactive sites. Optimize solvent polarity (e.g., DMF vs. THF) to improve reagent diffusion .

- Electronic effects : Electron-withdrawing groups (e.g., nitro) deactivate the anthracenedione core, requiring harsher conditions (e.g., elevated temperatures or stronger bases) .

- Competing pathways : Monitor byproducts (e.g., via TLC or HPLC) to identify side reactions, such as over-alkylation or oxidation of amino groups .

Q. How can computational modeling guide the design of anthracenedione derivatives for targeted biological activity?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox potential, a key factor in antitumor activity observed in anthracenediones like mitoxantrone .

- Molecular docking : Simulate interactions with biological targets (e.g., DNA topoisomerases) to optimize substituent positioning. For example, phenylamino groups may enhance intercalation via π-π stacking .

- ADMET profiling : Use tools like SwissADME to predict pharmacokinetics, ensuring derivatives meet Lipinski’s Rule of Five for drug-likeness .

Q. What strategies address contradictions in reported cytotoxic data for amino-substituted anthracenediones?

- Standardized assays : Re-evaluate cytotoxicity using consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48-hour exposure) to minimize variability .

- Metabolite analysis : Identify active metabolites via LC-MS, as pro-drug activation (e.g., enzymatic reduction of quinones) may explain divergent results .

- Synergistic studies : Test combinations with chemosensitizers (e.g., verapamil) to assess multidrug resistance modulation, a common issue in anthracycline therapies .

Methodological Best Practices

- Synthetic reproducibility : Document reaction parameters (e.g., molar ratios, solvent purity) meticulously, as minor variations can drastically alter outcomes in anthracenedione chemistry .

- Safety protocols : Handle anthracenedione derivatives with PPE due to potential mutagenicity, as noted in safety data sheets for related compounds (e.g., 1-amino-4,5-dimethoxy-9,10-anthracenedione) .

- Data validation : Cross-reference spectral data with NIST Chemistry WebBook entries for anthraquinones to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.